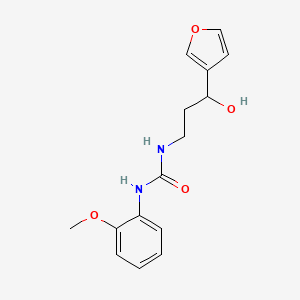
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C15H18N2O4 and its molecular weight is 290.319. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(2-methoxyphenyl)urea, with the CAS number 1428365-86-9, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological activity, particularly focusing on its pharmacological potential and mechanisms of action.
The molecular formula for this compound is C15H18N2O4, with a molecular weight of 290.31 g/mol. The structure features a furan ring and a methoxyphenyl group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N2O4 |
| Molecular Weight | 290.31 g/mol |
| CAS Number | 1428365-86-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps focus on creating the furan-3-yl-3-hydroxypropyl intermediate, followed by coupling it with 2-methoxybenzylamine to form the final urea compound. Reaction conditions often utilize solvents like dichloromethane and catalysts such as triethylamine to enhance yields.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of urea compounds have shown promising results in inhibiting cancer cell lines. A comparative study highlighted that certain urea derivatives demonstrated IC50 values ranging from 0.01 µM to 14.31 µM against various cancer cell lines such as MCF-7 and NCI-H460 .
The biological activity of this compound may be attributed to several mechanisms:
- DNA Interstrand Cross-Linking : Similar compounds have shown efficacy through the formation of DNA cross-links, which impede cancer cell replication .
- Apoptosis Induction : Certain derivatives induce apoptosis in cancer cells, leading to cell death and reduced tumor growth .
- Inhibition of Key Kinases : Compounds related to this structure have been noted for their ability to inhibit kinases involved in cell proliferation, such as Aurora-A kinase .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various urea derivatives on A549 lung cancer cells, where one derivative exhibited an IC50 of 49.85 µM, indicating moderate cytotoxicity .
- Mechanistic Insights : In another study, compounds structurally similar to this compound were tested for their ability to induce DNA damage in cancer cells, revealing significant single-strand breaks at concentrations around 100 µM .
Properties
IUPAC Name |
1-[3-(furan-3-yl)-3-hydroxypropyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-20-14-5-3-2-4-12(14)17-15(19)16-8-6-13(18)11-7-9-21-10-11/h2-5,7,9-10,13,18H,6,8H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRXTWWJGJKHFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














